molecular formula C6H4BrNO B139531 2-Bromo-3-formylpyridine CAS No. 128071-75-0

2-Bromo-3-formylpyridine

Cat. No. B139531
M. Wt: 186.01 g/mol
InChI Key: GNFWMEFWZWXLIN-UHFFFAOYSA-N
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Patent
US05866589

Procedure details

Lithium diisopropylamide (1.0M in THF, 12.6 mmol) is added to a stirring solution of 2-bromopyridine (2.0 g, 12.6 mmol) in THF (10 ml) at -78° under nitrogen. The resulting mixture is stirred at -78° for two hours followed by addition of dimethylformamide (12.6 mmol) in THF (5 ml) at -78°. The mixture is allowed to warm to 20°-25°, poured into a saturated aqueous solution of ammonium chloride (100 ml), and extracted with ethyl acetate (3×50 ml). The organic phases are combined, dried over sodium sulfate and solvent removed under reduced pressure. The resulting residue is purified via flash chromatography (silica gel; hexane/ethyl acetate (4/1)) to give the title compound, mp 74°-76°; NMR (CDCl3) 7.45, 8.19, 8.59, 10.35δ; MS (EI, m/e) 185 (M+).
Quantity
12.6 mmol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
12.6 mmol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1.CN(C)[CH:18]=[O:19].[Cl-].[NH4+]>C1COCC1>[Br:9][C:10]1[C:15]([CH:18]=[O:19])=[CH:14][CH:13]=[CH:12][N:11]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
12.6 mmol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12.6 mmol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at -78° for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20°-25°
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified via flash chromatography (silica gel; hexane/ethyl acetate (4/1))

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=NC=CC=C1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.